N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide
Description
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 5-amino-2-chlorophenylamine moiety. The amino and chloro substituents on the phenyl ring, combined with the methoxy group, influence electronic properties, solubility, and binding affinity.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-13-8-10(16)5-6-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMDFZLMXFGHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-chlorobenzoic acid and 3-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-chlorobenzoic acid is reacted with 3-methoxybenzoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
- Positional Isomerism: Methoxy and amino group positions critically influence target engagement. For example, 2-methoxy analogues () may exhibit reduced receptor affinity compared to 3-methoxy derivatives .
- Functional Group Modifications: Piperazine or quinoline additions () enhance selectivity and multifunctionality, enabling applications in neurology and cystic fibrosis .
- Halogen Effects : Fluorine () and chlorine improve metabolic stability and binding interactions, though chloro-substituents may increase toxicity risks .
Biological Activity
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article delves into the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a methoxy group attached to a benzamide core. The molecular formula is with a molecular weight of approximately 281.73 g/mol. The synthesis typically involves acylation reactions between 5-amino-2-chlorobenzoic acid and 3-methoxybenzoyl chloride, yielding the desired amide bond.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity, particularly when complexed with metal ions. While the free ligand showed no significant biological activity, metal complexes demonstrated enhanced antimicrobial properties.
Structure-Activity Relationships (SAR)
A study on N-phenylbenzamide derivatives highlighted the importance of substituents on the benzene rings in modulating biological activity. Modifications at specific positions significantly affected the potency against viral strains. For example, derivatives with specific substitutions exhibited varying degrees of activity against enterovirus 71 (EV71), indicating that structural modifications can lead to enhanced antiviral properties .
Pharmacological Characterization
Pharmacokinetic studies are essential to understanding how compounds like this compound behave in biological systems. Although specific data on this compound is sparse, similar compounds have shown promising absorption and distribution profiles, suggesting that modifications can yield derivatives with improved bioavailability and therapeutic efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 281.73 g/mol |
| Synthesis Method | Acylation of 5-amino-2-chlorobenzoic acid with 3-methoxybenzoyl chloride |
| Antimicrobial Activity | Enhanced with metal complexes |
| Potential Applications | Anti-inflammatory, Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
